molecular formula C7H16N2O3S B1272025 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol CAS No. 72388-13-7

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

Cat. No.: B1272025
CAS No.: 72388-13-7
M. Wt: 208.28 g/mol
InChI Key: MJHXGCHBEBSXQK-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H16N2O3S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Process : The compound 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, related to the chemical , was prepared from specific reactants under optimized technological parameters. This process highlighted the significance of controlling factors such as raw material ratio, reaction time, and temperature to achieve high yield (Wang Jin-peng, 2013).

  • Chemical Structure Analysis : In a study on a similar molecule, 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols, the chemical structures were elucidated using various analytical techniques, emphasizing the importance of detailed structural analysis in understanding the properties of such compounds (E. Palaska et al., 1993).

Pharmacological Aspects

  • Metabolism and Enzyme Interaction : A study on a related antidepressant, Lu AA21004, showed that its metabolism involved several enzymes, including CYP2D6, CYP2C9, and CYP3A4/5. This research provides insights into how similar compounds might interact with human metabolic enzymes (Mette G. Hvenegaard et al., 2012).

  • Receptor Antagonism : Extended N-Arylsulfonylindoles with a similar structure have been studied as 5-HT6 receptor antagonists. Such research explores the potential of these compounds in modulating neurotransmitter systems, which could have implications for developing new therapeutic agents (Gonzalo Vera et al., 2016).

Analytical Methodologies

  • Detection in Biological Samples : A method involving liquid-liquid extraction and automated pre-column chemical derivatization was developed for the detection of a similar compound, L-368,899, in human plasma. This technique underscores the importance of sensitive and selective analytical methods in biomedical research (W. Kline et al., 1999).

  • Crystal and Molecular Structure Studies : The crystallization and molecular structure of similar compounds, such as 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate, were investigated, providing valuable information on the supramolecular framework and interactions like hydrogen bonding, which are crucial for understanding the chemical's physical properties (M. Prabhuswamy et al., 2017).

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHXGCHBEBSXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376202
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72388-13-7
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Piperazin-1-yl-ethanol (1.30 g, 1.0 mmol) and triethylamine (2.8 mL, 2 mmol) were dissolved in methylene chloride (20 mL). The solution was cooled to 0° C. and methanesulfonyl chloride (0.78 mL, 1 mmol) was added dropwise. The mixture was warmed to r.t., and the solvent was removed under reduced pressure. The residue was purified via silica gel chromatography (10% methanol in ethyl acetate) to afford the title compound (1.0 g, 48%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Yield
48%

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